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molecular formula C8H14N2O2 B1601299 5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine CAS No. 93509-70-7

5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine

Cat. No. B1601299
M. Wt: 170.21 g/mol
InChI Key: ISFBSBAZSPGMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889670B2

Procedure details

A solution of hydroxylamine sulfate (976 mg; 5.947 mmol) in water (4 mL) is added to a stirred solution of 5-methoxy-4,4-dimethyl-3-oxo-pentanenitrile (1.678 g; 10.812 mmol) and sodium hydroxide (490.3 mg; 11.89 mmol) in water (13 mL). The reaction mixture is heated to reflux over 30 minutes and kept at reflux for 1 hour. After cooling, 37% HCl aqueous solution (0.8 mL; 9.73 mmol) is added and the mixture is heated to reflux for 20 minutes. After cooling, the mixture's pH is adjusted to ˜12 by adding 40% sodium hydroxide aqueous solution. The mixture is extracted with methylene chloride 3 times. The organics are combined and washed with brine, dried over Na2SO4, filtered and concentrated in vacuo to afford the title compound, m/z 171 [M+H+].
Quantity
976 mg
Type
reactant
Reaction Step One
Quantity
1.678 g
Type
reactant
Reaction Step One
Quantity
490.3 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[NH2:6]O.[CH3:8][O:9][CH2:10][C:11]([CH3:18])([CH3:17])[C:12](=[O:16])[CH2:13][C:14]#[N:15].[OH-].[Na+].Cl>O>[CH3:8][O:9][CH2:10][C:11]([C:12]1[O:16][N:15]=[C:14]([NH2:6])[CH:13]=1)([CH3:18])[CH3:17] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
976 mg
Type
reactant
Smiles
S(=O)(=O)(O)O.NO
Name
Quantity
1.678 g
Type
reactant
Smiles
COCC(C(CC#N)=O)(C)C
Name
Quantity
490.3 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Name
Quantity
13 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with methylene chloride 3 times
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COCC(C)(C)C1=CC(=NO1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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